N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5

PROTAC Synthesis Linker Chemistry Bifunctional Probes

Researchers constructing PROTACs face a critical gap: standard Cy5-azide offers only one reactive handle, precluding orthogonal assembly. N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 directly overcomes this: • Dual orthogonal handles: azide for CuAAC/SPAAC ligation to alkyne-modified target ligands; propanoic acid for amide coupling to E3 ligase ligands. • Defined PEG3/PEG4 linkers ensure precise ternary complex geometry. • Built-in Cy5 fluorophore (Ex/Em ~647/663 nm) enables direct fluorescent tracking. Supplied with ≥98% purity (HPLC), batch-specific COA. Bulk quantities available for routine degrader synthesis workflows.

Molecular Formula C44H62ClN5O9
Molecular Weight 840.4 g/mol
Cat. No. B11825791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
Molecular FormulaC44H62ClN5O9
Molecular Weight840.4 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-]
InChIInChI=1S/C44H61N5O9.ClH/c1-43(2)36-12-8-10-14-38(36)48(20-24-54-28-32-57-31-27-53-23-19-46-47-45)40(43)16-6-5-7-17-41-44(3,4)37-13-9-11-15-39(37)49(41)21-25-55-29-33-58-35-34-56-30-26-52-22-18-42(50)51;/h5-17H,18-35H2,1-4H3;1H
InChIKeyUKACGQMFZSBZHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(azide-PEG3)-N'-(PEG4-acid)-Cy5: An Asymmetric, Bifunctional PROTAC Linker for Bioorthogonal Chemistry


The compound designated as 3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride is an asymmetric, bifunctional cyanine dye (Cy5) derivative . Commonly referred to as N-(azide-PEG3)-N'-(PEG4-acid)-Cy5, it features a Cy5 fluorophore (ex/em ~647/663 nm) with distinct azide and propanoic acid functional groups linked via PEG chains . Its primary role is as a Polyethylene Glycol (PEG)-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for participation in bioorthogonal click chemistry reactions .

Why N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 Cannot Be Replaced by a Simple Cy5-azide Analog


Substituting this specific compound with a generic Cy5-azide or even another bifunctional Cy5 derivative is not possible due to its unique, task-specific architecture. Standard Cy5-azide reagents offer only a single reactive handle for click chemistry, limiting their utility to simple labeling . The target compound's asymmetric PEG linkers—one terminated with an azide and the other with a propanoic acid—enable orthogonal conjugation strategies . This dual functionality is a critical, non-interchangeable feature required for assembling the ternary complex of a PROTAC molecule, where the azide can ligate a target protein ligand and the acid can couple to an E3 ligase ligand, a task impossible for a standard mono-functional Cy5 dye .

Quantitative Differentiation Guide: How N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 Compares to Alternatives


Molecular Weight and Linker Architecture: Enabling PROTAC Synthesis vs. Standard Cy5-azide

N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 is a bifunctional molecule specifically designed for the synthesis of PROTACs, acting as a PEG linker . In contrast, a standard Cy5-azide is a monofunctional fluorophore used for simple labeling . The target compound's molecular weight of 840.44 g/mol, resulting from its dual PEG chains and two reactive groups, is distinct from a typical mono-azide Cy5 derivative (e.g., CAS 2183440-50-6, MW 601.24 g/mol) and is essential for its role as a linker [1].

PROTAC Synthesis Linker Chemistry Bifunctional Probes

Click Chemistry Compatibility: Dual Reactivity Profile Compared to Alternative Linker Chemistries

This compound's azide moiety enables it to undergo both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions, a feature shared with other azide-bearing linkers . However, its specific differentiation lies in its classification and validated use as a PROTAC linker . Unlike a simpler alkyne-PEG-acid linker which requires an azide-modified ligand, this compound provides the opposite reactive pair (azide on the linker), thereby offering a complementary and orthogonal synthetic route for assembling complex PROTAC molecules from alkyne-bearing ligands .

Bioorthogonal Chemistry CuAAC SPAAC

Fluorescence Performance: A Cy5 Core with a Bifunctional Purpose vs. Alexa Fluor 647

While the target compound's primary value is its linker function, its Cy5 core confers specific photophysical properties. A standard Cy5 dye has an extinction coefficient of 251,000 M⁻¹cm⁻¹ and excitation/emission maxima of ~647/663 nm . In direct comparative studies, spectrally similar Alexa Fluor 647 dyes have demonstrated superior performance: an extinction coefficient of 270,000 M⁻¹cm⁻¹, a quantum yield of 0.33, and 2x greater photostability [1]. This results in Alexa Fluor 647 conjugates being quantifiably brighter and more resistant to photobleaching, particularly at high degrees of labeling (DOL), due to reduced dye aggregation and self-quenching [2].

Fluorescent Probes Photophysical Properties Immunochemistry

Solubility Profile: Non-sulfonated Nature Contrasted with Sulfo-Cy5 Derivatives

The target compound is a non-sulfonated Cy5 derivative, which results in a lower aqueous solubility compared to its sulfonated counterpart, Sulfo-Cy5-azide [1]. Sulfo-Cy5-azide is explicitly designed for high water solubility and is preferred for labeling delicate proteins in purely aqueous buffers, where no organic co-solvent is needed [2]. The target compound's specification indicates solubility in organic solvents like DMSO, DMF, and MeOH . This limited aqueous solubility makes it less suitable for direct bioconjugation in sensitive biological systems but is often compatible with the organic synthesis steps involved in PROTAC linker assembly.

Solubility Aqueous Chemistry PROTAC Linker

PEG Linker Length: A Defined Spatial Separation for PROTAC Ternary Complex Formation

The target compound incorporates specific polyethylene glycol (PEG) chain lengths: a PEG3 on the azide side and a PEG4 on the acid side . This asymmetric design is not accidental; the linker length and composition in a PROTAC are critical variables that govern the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase . An alternative linker, such as Cy5-PEG5-azide, offers a different spatial geometry and may be optimized for a different set of protein-protein interaction (PPI) interfaces . Therefore, the specific PEG3/PEG4 combination of this compound is a defined and non-interchangeable structural parameter.

PROTAC Linker PEG Length Ternary Complex

High-Value Application Scenarios for N-(azide-PEG3)-N'-(PEG4-acid)-Cy5


Synthesis of PROTACs for Targeted Protein Degradation

This compound is a specialized reagent for the modular synthesis of PROTACs (Proteolysis Targeting Chimeras) . Its azide group enables bioorthogonal conjugation to an alkyne-modified ligand for a target protein, while its propanoic acid group facilitates amide coupling with an amine-functionalized ligand for an E3 ubiquitin ligase . This bifunctionality, combined with the specific PEG3/PEG4 linker lengths, makes it a precise building block for assembling bifunctional degraders .

Constructing Fluorescent Chemical Biology Probes via Click Chemistry

The compound can be employed as a core scaffold for creating advanced fluorescent probes. For instance, the azide moiety can be 'clicked' to an alkyne-containing biomolecule (e.g., an unnatural amino acid in a protein or a modified oligonucleotide) using CuAAC or SPAAC . The free propanoic acid then serves as an additional attachment point for other functional elements, such as a biotin tag or a solid support, enabling the construction of multi-functional tools for biochemical assays .

Development of Fluorescently-Labeled Polymeric Nanoparticles for Drug Delivery

The compound's two distinct reactive groups make it suitable for modifying the surface of polymeric nanoparticles. The azide group can be reacted with an alkyne-functionalized targeting ligand (e.g., an antibody or peptide), while the carboxylic acid can be conjugated to a drug payload or the nanoparticle core . This allows for the creation of a dual-functionalized, fluorescently traceable drug delivery system where the Cy5 core enables in vitro and in vivo tracking of the nanoparticle's biodistribution .

Assembly of Heterobifunctional Crosslinkers for Studying Protein-Protein Interactions

This compound can be converted into a heterobifunctional crosslinker. By reacting the propanoic acid with one protein ligand and the azide with a second (via click chemistry), it can be used to covalently link two different proteins or biomolecules together . The Cy5 fluorophore provides a convenient handle for tracking the crosslinking reaction and purifying the final bioconjugate, which can be used for structural biology or interactomics studies .

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